Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate
Description
Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate (CAS: 38747-02-3) is an organic compound with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . Its structure features a 3-chlorophenyl group, a cyano (-CN) group, and an oxo (=O) group attached to a propanoate backbone. This compound is primarily used in research for synthesizing heterocyclic compounds and studying biological interactions, such as enzyme inhibition or ligand-receptor binding .
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)10(7-14)8-4-3-5-9(13)6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFNXWLCJNRBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599729 | |
| Record name | Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38747-02-3 | |
| Record name | Ethyl 3-chloro-β-cyano-α-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38747-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The compound is structurally characterized by an ethyl ester group, a cyano group, a keto group, and a 3-chlorophenyl substituent on a propanoate backbone. The preparation typically involves condensation and substitution reactions that introduce these functional groups in a controlled manner.
Preparation via Knoevenagel Condensation
A common method for synthesizing ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate involves a Knoevenagel condensation reaction between ethyl cyanoacetate and 3-chlorobenzaldehyde under basic catalysis.
- Reactants:
- Ethyl cyanoacetate
- 3-Chlorobenzaldehyde
- Catalyst:
- Weak bases such as piperidine or ammonium acetate
- Solvent:
- Ethanol or other polar solvents
- Conditions:
- Reflux temperature for several hours
Mechanism:
The base deprotonates the methylene group of ethyl cyanoacetate, generating a carbanion that attacks the aldehyde carbonyl carbon of 3-chlorobenzaldehyde. Subsequent elimination of water leads to the formation of the α,β-unsaturated nitrile ester intermediate, which can be further reduced or modified to yield the target compound.
Alternative Preparation via Michael Addition and Cyclization
Another approach involves the Michael addition of 3-chlorophenyl-substituted intermediates to cyano-containing compounds, followed by cyclization and oxidation steps to introduce the keto and ester functionalities.
Detailed Preparation Procedure from Patent Literature
While direct preparation methods for this compound are limited, related patents (e.g., CN107400083A) describe preparation methods for structurally similar compounds involving:
- Use of palladium on carbon as a catalyst for hydrogenation steps.
- Solvents such as toluene, ethanol, dimethylformamide, tetrahydrofuran, and acetonitrile to optimize reaction conditions.
- Bases like triethylamine, N-methylmorpholine, and diisopropylethylamine to facilitate condensation reactions.
- Controlled reaction times and temperatures to maximize yield and purity.
These methods can be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction parameters.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Knoevenagel condensation | Ethyl cyanoacetate, 3-chlorobenzaldehyde, base catalyst (piperidine) in ethanol, reflux | Forms α,β-unsaturated nitrile ester intermediate |
| Hydrogenation (if needed) | Pd/C catalyst, H2 gas, solvent (ethanol/toluene) | Reduces double bonds or intermediates |
| Purification | Recrystallization or chromatography | Ensures high purity |
| Stock solution prep | DMSO, PEG300, Tween 80, corn oil, water | For in vivo and in vitro applications |
| Storage | 2-8°C short term, -20 to -80°C long term | Avoid repeated freeze-thaw cycles |
Research Findings and Practical Notes
- The Knoevenagel condensation is the most straightforward and widely used method for preparing this compound, offering good yields and selectivity.
- Choice of solvent and base catalyst significantly affects reaction rate and product purity.
- Post-reaction purification is critical due to the potential presence of side products from incomplete condensation or polymerization.
- The compound's solubility profile requires careful solvent selection during both synthesis and formulation stages.
- Patents and literature suggest that catalytic hydrogenation steps may be employed if further functional group modifications are necessary.
Chemical Reactions Analysis
Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of various heterocyclic compounds. It can be utilized in reactions such as Knoevenagel condensation and cyclization, which are essential for developing new organic materials.
2. Biology:
- Biological Activities: Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that it may inhibit the growth of various bacterial strains and cancer cell lines .
3. Medicine:
- Pharmaceutical Development: The compound is explored as a precursor for developing pharmaceutical agents due to its biological activity. Its ability to interact with specific molecular targets makes it a candidate for drug discovery .
4. Industry:
- Production of Specialty Chemicals: It is utilized in producing specialty chemicals and materials, leveraging its unique chemical properties to create diverse applications in industrial settings .
Case Studies and Research Findings
Antimicrobial Efficacy:
A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. The proposed mechanism involves membrane disruption and interference with metabolic pathways .
Anticancer Activity:
In vitro assays indicated that treatment with this compound reduced cell viability in colorectal carcinoma (HCT-116) cells by approximately 70% at a concentration of 25 µM over 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The chlorophenyl group can participate in various binding interactions with enzymes and receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
The substitution pattern of halogens (Cl, F, Br) and functional groups (cyano, oxo) significantly impacts chemical reactivity and biological activity.
Key Observations :
- Chlorine Position: The meta-chlorine substitution in the target compound (vs.
- Halogen Type : Fluorine analogs exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation, while bromine derivatives show higher reactivity in nucleophilic substitutions .
- Cyano Group: The presence of the cyano group in the target compound increases electrophilicity at the α-carbon, making it more reactive in cyclization reactions compared to non-cyano analogs .
Analogs with Functional Group Variations
Modifications in ester groups or additional substituents further diversify properties:
| Compound Name | Molecular Formula | Key Functional Differences | Applications | Reference |
|---|---|---|---|---|
| Methyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate | C₁₁H₈ClNO₃ | Methyl ester instead of ethyl | Altered solubility and bioavailability | |
| Ethyl 3-(3-chlorophenyl)-3-hydroxy-2-oxopropanoate | C₁₁H₁₁ClO₄ | Hydroxy (-OH) instead of cyano | Antioxidant activity | |
| Ethyl 3-(3-chlorophenyl)-2-oxopropanoate | C₁₁H₁₁ClO₃ | Lacks cyano group | Intermediate in drug synthesis |
Key Observations :
- Ester Group : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing membrane permeability in biological systems .
- Hydroxy vs. Cyano: Replacement of the cyano group with a hydroxy group reduces electrophilicity but introduces hydrogen-bonding capacity, which may enhance antioxidant properties .
Key Observations :
- Antimicrobial Activity : Fluorine and nitro substituents (e.g., in 4-chloro-2-fluoro or 2-chloro-6-nitro analogs) enhance antimicrobial potency by improving membrane penetration or redox activity .
- Enzyme Inhibition: The cyano group in the target compound likely facilitates covalent or polar interactions with catalytic residues in enzymes, a feature absent in non-cyano analogs .
Biological Activity
Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate is an organic compound belonging to the α-cyano ketone family, characterized by its unique structural features, including a cyano group, an oxo group, and a chlorophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀ClN₁O₃. Its structure can be depicted as follows:
| Feature | Description |
|---|---|
| Functional Groups | Cyano (–C≡N), Carbonyl (–C=O) |
| Substituents | Chlorophenyl group |
| Reactivity | Electrophilic due to carbonyl and cyano groups |
The presence of the chlorine atom in the phenyl ring imparts distinct electronic properties that may influence its reactivity and interactions within biological systems.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activities. Some derivatives have demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects on different cancer cell lines, including colorectal carcinoma and epidermoid carcinoma. The mechanism of action likely involves the inhibition of specific cellular pathways or enzymes responsible for tumor growth .
The biological activity of this compound can be attributed to its ability to act as an electrophile, allowing it to interact with nucleophiles in biological systems. This interaction may lead to the inhibition of enzymes or disruption of cellular processes, contributing to its observed antimicrobial and anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-cyano-2-oxopropanoate | Lacks chlorophenyl substituent | Simpler structure with fewer functional groups |
| Ethyl 3-(4-methoxyphenyl)-3-cyano-2-oxopropanoate | Contains a methoxy group instead of chlorine | Potentially different biological activity profile |
| Ethyl 4-(4-chlorophenyl)-4-cyano-2-oxobutanoate | Different position of cyano and oxo groups | May exhibit distinct reactivity due to structural changes |
The distinct substitution pattern in this compound contributes to its unique reactivity and potential biological properties compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Study : A study published in MDPI evaluated various derivatives of ethyl cyano compounds for their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : In vitro assessments highlighted that this compound showed promising results against colorectal cancer cell lines, with IC50 values indicating effective cytotoxicity at relatively low concentrations .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
